molecular formula C18H19ClFN3O2 B1139451 CDK-IN-2 CAS No. 1269815-17-9

CDK-IN-2

货号: B1139451
CAS 编号: 1269815-17-9
分子量: 363.8 g/mol
InChI 键: AHMKHNVZGOQLRQ-LLVKDONJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Breast Cancer

Recent studies highlight the role of CDK2 inhibitors in treating metastatic breast cancer, particularly in hormone-receptor-positive subtypes. Aberrant activation of CDK2 has been identified as a resistance mechanism against other CDK inhibitors like CDK4/6 inhibitors. Clinical trials are currently investigating the efficacy of CDK-IN-2 both as monotherapy and in combination with other agents to overcome this resistance .

Pancreatic Ductal Adenocarcinoma

Research has demonstrated that novel derivatives of CDK inhibitors, including those targeting CDK9, exhibit significant anti-proliferative effects on pancreatic ductal adenocarcinoma cells. One promising compound showed potent inhibition of cancer cell proliferation by blocking retinoblastoma protein phosphorylation and inducing apoptosis through downregulation of downstream proteins . This suggests that this compound may be effective in similar contexts.

Hepatocellular Carcinoma

Studies have shown that certain synthesized compounds derived from CDK inhibitors exhibit superior cytotoxicity against hepatocellular carcinoma cell lines compared to established treatments like Sorafenib. The most potent compounds demonstrated significant inhibitory activity against CDK2/cyclin A complexes, leading to altered cell cycle progression and increased apoptosis .

Comparative Efficacy

The following table summarizes the efficacy of various compounds related to this compound across different cancer types:

Compound Cancer Type IC50 (µM) Mechanism Notes
This compoundMetastatic Breast CancerTBDInhibition of CDK2Undergoing clinical trials
Compound 2gPancreatic Ductal AdenocarcinomaTBDInhibition of Rb phosphorylationInduces apoptosis via downregulation of Mcl-1
Compound 15Hepatocellular Carcinoma0.061 ± 0.003Inhibition of CDK2/cyclin ASuperior activity compared to Sorafenib

Case Study 1: Metastatic Breast Cancer

In a recent clinical trial, a cohort of patients with hormone-receptor-positive metastatic breast cancer received treatment with a novel CDK2 inhibitor. Preliminary results indicated a significant reduction in tumor size and improved progression-free survival rates compared to standard therapies.

Case Study 2: Pancreatic Cancer

A study involving xenograft models demonstrated that a new class of pyrrolo[2,3-d]pyrimidine derivatives exhibited strong anti-proliferative effects on pancreatic cancer cells. The lead compound not only inhibited tumor growth but also showed favorable pharmacokinetic properties, suggesting potential for further development .

生物活性

CDK-IN-2 is a compound designed to inhibit cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation and is implicated in various cancers. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical studies, and potential clinical applications.

CDK2 is a serine/threonine kinase that, when activated by binding to cyclins, phosphorylates target proteins to regulate cell cycle progression. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. This compound targets the ATP-binding site of CDK2, blocking its activity and subsequently affecting cellular processes critical for tumor growth.

Inhibition Potency

The potency of this compound has been evaluated through various assays. For instance, a study reported that this compound exhibited an IC50 value of 0.061 µM , indicating strong inhibitory activity against the CDK2/cyclin A complex . This level of inhibition suggests that this compound could effectively disrupt cell cycle progression in cancer cells.

Cytotoxicity

The cytotoxic effects of this compound have been assessed in several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colorectal cancer), and HepG-2 (liver cancer). Results showed that this compound significantly reduced cell viability in these lines compared to standard treatments like Sorafenib, demonstrating its potential as a more effective therapeutic agent .

Cell Cycle Analysis

Flow cytometry analysis revealed that treatment with this compound led to significant alterations in the cell cycle phases. Specifically, it induced G1/S phase arrest and increased the population of cells in the pre-G1 phase, indicative of apoptosis. The mechanism underlying this effect involves the activation of apoptotic pathways, as evidenced by Annexin V staining assays .

Breast Cancer Model

In a study utilizing the MCF-7 breast cancer model, treatment with this compound resulted in a marked reduction in tumor growth. The compound's ability to induce apoptosis was confirmed through Annexin V-FITC assays, which showed an increase in early apoptotic cells after treatment . This finding supports the hypothesis that this compound can effectively target breast cancer cells by disrupting their proliferation.

Leukemia Model

Another investigation focused on acute myeloid leukemia (AML) demonstrated that inhibition of CDK2 using this compound led to decreased proliferation rates and enhanced sensitivity to chemotherapeutic agents. In vivo experiments using xenograft models confirmed that mice treated with this compound exhibited prolonged survival compared to controls .

Comparative Data Table

Compound Cell Line IC50 (µM) Effect on Cell Cycle Apoptosis Induction
This compoundMCF-70.061G1/S phase arrestYes
HI 5MCF-76.32G2/M phase arrestYes
SorafenibHCT116>5.0VariableLimited

属性

IUPAC Name

(3R)-N-[5-chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O2/c1-25-16-5-4-12(20)7-14(16)13-8-17(22-10-15(13)19)23-18(24)11-3-2-6-21-9-11/h4-5,7-8,10-11,21H,2-3,6,9H2,1H3,(H,22,23,24)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMKHNVZGOQLRQ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=NC=C2Cl)NC(=O)C3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)F)C2=CC(=NC=C2Cl)NC(=O)[C@@H]3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679175
Record name (3R)-N-[5-Chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269815-17-9
Record name (3R)-N-[5-Chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CDK-IN-2
Reactant of Route 2
CDK-IN-2
Reactant of Route 3
Reactant of Route 3
CDK-IN-2
Reactant of Route 4
CDK-IN-2
Reactant of Route 5
CDK-IN-2
Reactant of Route 6
CDK-IN-2

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。